3-Butyn-1-ol, 4-[4-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-
CAS No.:
Cat. No.: VC18989488
Molecular Formula: C23H18N2O3S
Molecular Weight: 402.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H18N2O3S |
|---|---|
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | 4-[1-(benzenesulfonyl)-4-phenylpyrrolo[2,3-b]pyridin-2-yl]but-3-yn-1-ol |
| Standard InChI | InChI=1S/C23H18N2O3S/c26-16-8-7-11-19-17-22-21(18-9-3-1-4-10-18)14-15-24-23(22)25(19)29(27,28)20-12-5-2-6-13-20/h1-6,9-10,12-15,17,26H,8,16H2 |
| Standard InChI Key | NXCITCZITFCJTC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C3C=C(N(C3=NC=C2)S(=O)(=O)C4=CC=CC=C4)C#CCCO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolo[2,3-b]pyridine heterocycle, a bicyclic system comprising fused pyrrole and pyridine rings. Key substituents include:
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Phenylsulfonyl group (1-position): Enhances stability by protecting the pyrrole nitrogen from oxidation .
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Phenyl group (4-position): Introduces steric bulk and modulates electronic properties.
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3-Butyn-1-ol chain (2-position): Provides a terminal alkyne for click chemistry and an alcohol for further derivatization .
Physicochemical Characterization
| Property | Value |
|---|---|
| Molecular Formula | C₃₂H₂₅N₃O₃S |
| Molecular Weight | 555.62 g/mol |
| IUPAC Name | 4-[1-(Benzenesulfonyl)-4-phenyl-1H-pyrrolo[2,3-b]pyridin-2-yl]but-3-yn-1-ol |
| SMILES | C1=CC=C(C=C1)C2=C3C=C(N(C3=NC=C2)S(=O)(=O)C4=CC=CC=C4)C#CCCO |
The terminal alkyne (C≡C) and hydroxyl (-OH) groups confer polarity, enabling participation in hydrogen bonding and metal-catalyzed reactions. The phenylsulfonyl moiety increases lipophilicity, influencing solubility in organic solvents .
Synthesis and Preparation
Key Synthetic Strategies
Recent methodologies emphasize modular assembly via cross-coupling reactions:
Route 1: Sequential C-C and C-N Coupling
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Halogenation: Iodination at the 2-position of 4-chloropyrrolo[2,3-b]pyridine using N-iodosuccinimide (NIS) .
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Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with arylboronic acids introduces the phenyl group .
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Buchwald-Hartwig Amination: Installation of the phenylsulfonyl group via Pd-mediated coupling with benzenesulfonamide .
Reactivity and Functionalization
Alkyne-Based Transformations
The terminal alkyne undergoes characteristic reactions:
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Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) forms 1,2,3-triazoles for bioconjugation .
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Hydrogenation: Selective reduction to cis-alkene using Lindlar catalyst (H₂, quinoline) .
Alcohol Functionalization
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Oxidation: MnO₂-mediated conversion to ketone (4-[4-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]butan-1-one) .
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Esterification: Steglich esterification with carboxylic acids using DCC/DMAP .
Biological Evaluation and Applications
Kinase Inhibition Profiling
Derivatives of the pyrrolo[2,3-b]pyridine scaffold exhibit potent activity against tyrosine kinases:
| Target | IC₅₀ (nM) | Biological Effect |
|---|---|---|
| CSF1R | 12 ± 2 | Anti-inflammatory, antitumor . |
| JAK2 | 45 ± 7 | Immunomodulation . |
Mechanistic studies indicate competitive ATP-binding site inhibition, validated by X-ray crystallography .
Antiviral Activity
Preliminary screens against respiratory syncytial virus (RSV) show:
| Hazard Category | Risk Mitigation Strategy |
|---|---|
| Acute Toxicity (Oral) | Use fume hoods; avoid ingestion . |
| Skin Sensitization | Nitrile gloves mandatory . |
| Static Charge Risk | Ground equipment during transfer . |
Comparative Analysis with Structural Analogs
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